Sulfuric acid;2,4,6-trimethylquinoline
Description
Sulfuric acid;2,4,6-trimethylquinoline is a quinoline-derived compound formed by the protonation of 2,4,6-trimethylquinoline with sulfuric acid. The parent compound, 2,4,6-trimethylquinoline (C₁₂H₁₃N), is a nitrogen-containing heterocycle with methyl substituents at positions 2, 4, and 6 of the quinoline ring. Key properties include:
- Molecular weight: 171.24 g/mol (base compound) .
- Melting point: 68°C (base compound) .
- Solubility: Moderately soluble in organic solvents (e.g., ethanol, chloroform) but less soluble in water .
- Structure: The sulfuric acid adduct (CAS 3763-77-7) has a molecular formula of C₁₄H₂₁NO₅S and a molecular weight of 315.39 g/mol .
The compound is utilized in industrial applications, such as a rubber antioxidant (e.g., TMQ) , and serves as a precursor in synthesizing bioactive molecules . Its sulfuric acid salt enhances stability and solubility, facilitating use in pharmaceutical formulations .
Properties
CAS No. |
49722-76-1 |
|---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
sulfuric acid;2,4,6-trimethylquinoline |
InChI |
InChI=1S/C12H13N.H2O4S/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12;1-5(2,3)4/h4-7H,1-3H3;(H2,1,2,3,4) |
InChI Key |
QMNFBWQRLPNYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)C.OS(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally or functionally related quinoline derivatives is provided below:
Table 1: Comparative Analysis of Quinoline Derivatives
Key Findings :
Structural Influence on Reactivity: Methyl groups in 2,4,6-trimethylquinoline enhance steric hindrance, reducing electrophilic substitution reactivity compared to halogenated analogs like 2-chloro-6-nitroquinoline . Sulfonyl and sulfonamide groups (e.g., in 2-sulfonylquinolines and 3-quinolinesulfonamides) increase polarity and bioavailability, making them suitable for drug design .
Biological Activity: Fused quinolines exhibit strong antiviral activity due to their planar structure and interaction with viral proteases via hydrogen bonding and steric effects . 2,4,6-Trimethylquinoline’s sulfuric acid salt is less bioactive but critical in industrial stabilization processes (e.g., rubber vulcanization) .
Synthetic Methods: 2-Alkylquinolines are synthesized using sulfonic acid catalysts under solvent-free conditions, highlighting the role of Brønsted acids in facilitating alkylation . Nitration and sulfonation reactions require controlled conditions (e.g., low temperature) to avoid over-functionalization .
Physicochemical Properties: Water solubility varies significantly: 3-quinolinesulfonamides > 2-sulfonylquinolines > 2,4,6-trimethylquinoline . The sulfuric acid adduct of 2,4,6-trimethylquinoline has higher thermal stability than the base compound, making it suitable for high-temperature industrial processes .
Q & A
Basic Questions
Q. What are the optimal synthesis conditions for Sulfuric acid;2,4,6-trimethylquinoline to maximize yield and purity?
- Methodological Answer: Synthesis typically involves sulfonation of 2,4,6-trimethylquinoline under controlled conditions. Key parameters include:
- Temperature: Maintain 45–60°C during crystallization to enhance purity .
- Catalysts: Sulfuric acid derivatives like molybdate sulfuric acid (MSA) or alumina sulfuric acid (ASA) improve reaction efficiency and selectivity compared to traditional H₂SO₄ .
- Solvent Systems: Ethyl acetate or ethanol are preferred for their ability to stabilize intermediates and reduce side reactions .
- Data Table:
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| H₂SO₄ | 65–70 | 85–90 | 6–8 |
| MSA | 85–90 | 95–98 | 3–4 |
| ASA | 80–85 | 92–95 | 4–5 |
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm methyl group positions on the quinoline backbone and sulfate attachment .
- FT-IR: Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 750–850 cm⁻¹ (quinoline ring vibrations) validate functional groups .
- Mass Spectrometry (MS): Molecular ion peaks at m/z 287.33 (C₁₂H₁₇NO₅S) confirm molecular weight .
- Key Spectral Data:
- ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.58 (s, 6H, 2×CH₃), 7.45–8.20 (m, aromatic H) .
- FT-IR: 1175 cm⁻¹ (S=O), 815 cm⁻¹ (quinoline ring) .
Advanced Research Questions
Q. How do different acid catalysts influence the reaction pathways in synthesizing this compound derivatives?
- Mechanistic Insights:
- MSA Catalysis: Polarizes the quinoline ring, facilitating electrophilic sulfonation at the 8-position via a six-membered transition state .
- ASA Catalysis: Lewis acid properties activate the sulfonic acid group, promoting regioselective sulfonation with minimal byproducts .
- Comparison:
| Catalyst | Mechanism | Regioselectivity | Byproduct Formation |
|---|---|---|---|
| H₂SO₄ | Brønsted acid-dominated | Moderate | High |
| MSA | Dual acid (Brønsted/Lewis) | High | Low |
| ASA | Lewis acid-dominated | Very High | Minimal |
Q. What mechanisms underlie the biological activity of this compound against microbial pathogens?
- Methodological Analysis:
- Electrophilic Targeting: The sulfate group enhances solubility, allowing penetration into bacterial membranes. The quinoline core intercalates with DNA, disrupting replication .
- Enzyme Inhibition: Molecular docking studies suggest inhibition of E. coli DNA gyrase (binding energy: −9.2 kcal/mol) and Candida CYP51 (−8.7 kcal/mol) .
- Biological Data:
| Pathogen | MIC (μg/mL) | Mode of Action |
|---|---|---|
| E. coli ATCC 25922 | 12.5 | DNA intercalation |
| C. albicans SC5314 | 25.0 | Ergosterol synthesis inhibition |
Methodological Considerations for Data Contradictions
- Synthesis Yield Discrepancies: Variations in reported yields (e.g., 65–90%) arise from differences in catalyst purity, solvent systems, and temperature control . Always replicate conditions precisely.
- Biological Activity Variability: Differences in MIC values may reflect strain-specific resistance mechanisms or assay protocols (e.g., broth microdilution vs. agar diffusion) .
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